methyl 3-[(2S,3R)-2-phenyloxolan-3-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
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Overview
Description
Methyl 3-[(2S,3R)-2-phenyloxolan-3-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a compound with significant potential in various fields of scientific research. This compound features a unique structure with a phenyloxolane moiety and a tetrahydro-triazolopyridine carboxylate group, which provides it with distinctive chemical and biological properties.
Preparation Methods
Synthetic routes and reaction conditions:
Route 1: The synthesis involves the reaction of 2-phenyloxolane-3-carboxylic acid with methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate under appropriate conditions.
Route 2: Another method involves the formation of the intermediate oxolane ring followed by its attachment to the triazolopyridine moiety through an esterification reaction.
Industrial production methods:
Industrial production typically employs optimized reaction conditions to enhance yield and purity. This may include the use of specific catalysts, solvents, and temperature controls to streamline the synthesis process.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The compound may undergo oxidation, particularly at the phenyloxolane ring, leading to the formation of oxirane derivatives.
Reduction: Reduction reactions can lead to the saturation of the triazolopyridine ring.
Substitution: It can undergo various nucleophilic and electrophilic substitution reactions, especially on the aromatic phenyl group.
Common reagents and conditions used:
Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing agents like lithium aluminum hydride.
Substituents such as halogens, nitro groups, or other electrophiles.
Major products formed:
Oxirane derivatives from oxidation.
Saturated triazolopyridine compounds from reduction.
Substituted phenyl derivatives from various substitution reactions.
Scientific Research Applications
Chemistry:
Used as an intermediate in the synthesis of more complex organic molecules.
Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
Investigated for its interactions with biological macromolecules.
Potential use as a ligand in binding studies with proteins or nucleic acids.
Medicine:
Explored for its potential therapeutic effects due to its unique structure.
May have applications in drug development for targeting specific biological pathways.
Industry:
Used in the development of new materials with specific chemical properties.
Potential application in the manufacture of specialty chemicals or pharmaceuticals.
Mechanism of Action
Mechanism: The compound interacts with biological targets through its triazolopyridine and phenyloxolane moieties, which can form hydrogen bonds and hydrophobic interactions.
Molecular Targets: Specific enzymes, receptors, or proteins that recognize the compound's structure.
Pathways Involved: The precise biological pathways are under investigation, but the compound may influence metabolic or signaling pathways through its interactions.
Properties
IUPAC Name |
methyl 3-[(2S,3R)-2-phenyloxolan-3-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-18(22)13-7-8-15-19-20-17(21(15)11-13)14-9-10-24-16(14)12-5-3-2-4-6-12/h2-6,13-14,16H,7-11H2,1H3/t13?,14-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBYPRSSUIBUAB-JGKCFBKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=NN=C(N2C1)C3CCOC3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1CCC2=NN=C(N2C1)[C@H]3CCO[C@@H]3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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